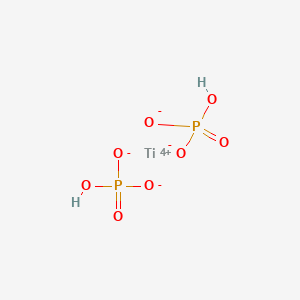
Titanium bis(hydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium bis(hydrogen phosphate) (TiP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TiP is a white crystalline powder that is insoluble in water and organic solvents. It has a molecular formula of Ti(HPO4)2 and a molecular weight of 284.88 g/mol. TiP is a promising material for various applications, including catalysis, ion exchange, and biomedicine.
Mécanisme D'action
The mechanism of action of Titanium bis(hydrogen phosphate) is not fully understood. However, it is believed that Titanium bis(hydrogen phosphate) interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions. Titanium bis(hydrogen phosphate) may also form a stable complex with metal ions, which can affect their biological activity.
Effets Biochimiques Et Physiologiques
Titanium bis(hydrogen phosphate) has been shown to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Titanium bis(hydrogen phosphate) has been studied for its effects on bone regeneration, where it has been shown to enhance osteoblast proliferation and differentiation. Titanium bis(hydrogen phosphate) has also been studied for its effects on cancer cells, where it has been shown to inhibit cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Titanium bis(hydrogen phosphate) has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. Titanium bis(hydrogen phosphate) is also easy to synthesize and can be produced in large quantities. However, Titanium bis(hydrogen phosphate) has some limitations, including its low solubility in water and organic solvents, which can make it difficult to use in some experimental procedures.
Orientations Futures
There are several future directions for research on Titanium bis(hydrogen phosphate). In catalysis, Titanium bis(hydrogen phosphate) can be further studied for its potential as a catalyst for the synthesis of new fine chemicals. In biomedicine, Titanium bis(hydrogen phosphate) can be studied for its potential as a drug delivery system for targeted drug delivery. Titanium bis(hydrogen phosphate) can also be studied for its potential as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI). In materials science, Titanium bis(hydrogen phosphate) can be studied for its potential as a material for energy storage and conversion applications, such as batteries and supercapacitors.
Conclusion:
In conclusion, Titanium bis(hydrogen phosphate) is a promising material for various applications in science. Its unique properties make it suitable for use in catalysis, ion exchange, and biomedicine. Titanium bis(hydrogen phosphate) has low toxicity and biocompatibility, making it a promising material for use in biomedical applications. Further research is needed to fully understand the mechanism of action of Titanium bis(hydrogen phosphate) and to explore its potential for new applications in science.
Méthodes De Synthèse
Titanium bis(hydrogen phosphate) can be synthesized by several methods, including sol-gel, hydrothermal, and precipitation methods. The sol-gel method involves the hydrolysis and condensation of titanium alkoxides in the presence of phosphoric acid. The hydrothermal method involves the reaction of titanium dioxide with phosphoric acid under high-temperature and high-pressure conditions. The precipitation method involves the reaction of titanium salt with phosphoric acid under controlled pH conditions.
Applications De Recherche Scientifique
Titanium bis(hydrogen phosphate) has been extensively studied for its applications in various fields of science. In catalysis, Titanium bis(hydrogen phosphate) has been used as a catalyst for the synthesis of fine chemicals, such as esters, amides, and lactones. Titanium bis(hydrogen phosphate) has also been used as a catalyst for the conversion of biomass into biofuels. In ion exchange, Titanium bis(hydrogen phosphate) has been used as an adsorbent for the removal of heavy metals from wastewater. In biomedicine, Titanium bis(hydrogen phosphate) has been studied for its potential as a drug delivery system and as a bone substitute material.
Propriétés
Numéro CAS |
13772-30-0 |
|---|---|
Nom du produit |
Titanium bis(hydrogen phosphate) |
Formule moléculaire |
H2O8P2Ti |
Poids moléculaire |
239.83 g/mol |
Nom IUPAC |
hydrogen phosphate;titanium(4+) |
InChI |
InChI=1S/2H3O4P.Ti/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
Clé InChI |
JWFYORYPRRVBPH-UHFFFAOYSA-J |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ti+4] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4] |
Autres numéros CAS |
13772-30-0 |
Numéros CAS associés |
17017-57-1 (Parent) |
Synonymes |
titanium bis(hydrogen phosphate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



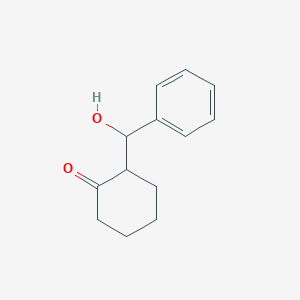
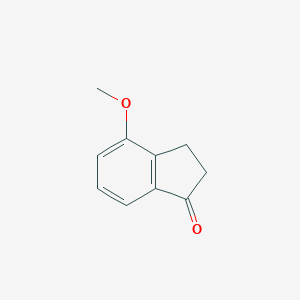
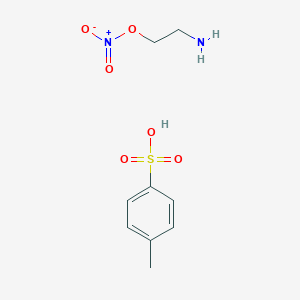
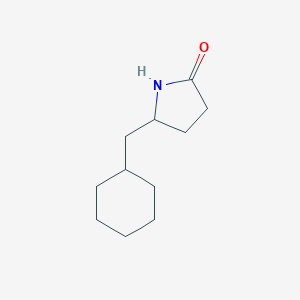

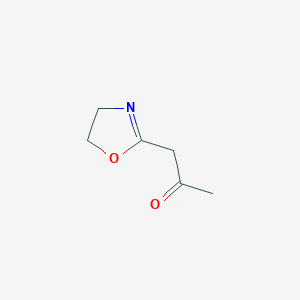
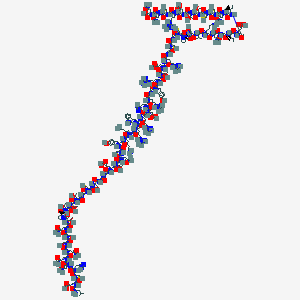
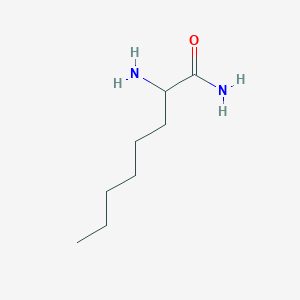
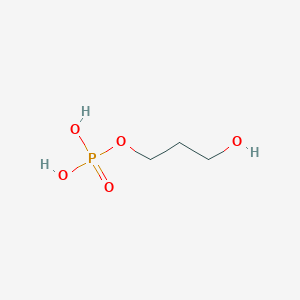
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
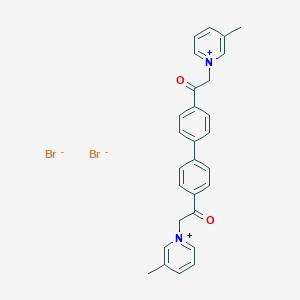
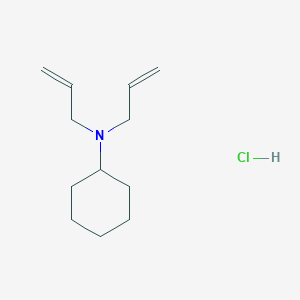

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)